molecular formula C22H13NO2S B12523808 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-13-1

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12523808
CAS No.: 652138-13-1
M. Wt: 355.4 g/mol
InChI Key: WQYFDEOPZFOGOA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a unique structure combining pyridine, thiophene, and naphthopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactionsKey reagents often used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives .

Scientific Research Applications

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one apart is its combination of three distinct aromatic systems, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photochemistry .

Properties

CAS No.

652138-13-1

Molecular Formula

C22H13NO2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-pyridin-4-yl-6-thiophen-3-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C22H13NO2S/c24-20-12-21(14-5-8-23-9-6-14)25-22-17-4-2-1-3-16(17)18(11-19(20)22)15-7-10-26-13-15/h1-13H

InChI Key

WQYFDEOPZFOGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CSC=C5

Origin of Product

United States

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